molecular formula C7H8ClF3N2O B1273196 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol CAS No. 959578-12-2

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol

Cat. No.: B1273196
CAS No.: 959578-12-2
M. Wt: 228.6 g/mol
InChI Key: SDJZRAZGACHQDT-UHFFFAOYSA-N
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Description

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol is a chemical compound with the molecular formula C7H8ClF3N2O. It is a pyrazole derivative, characterized by the presence of a chloro, methyl, and trifluoromethyl group attached to the pyrazole ring, along with an ethanol group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol typically involves the reaction of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.

Major Products

    Oxidation: Formation of 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-aldehyde or 1-carboxylic acid.

    Reduction: Formation of dechlorinated or detrifluoromethylated derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
  • 1H-Pyrazole-4-carboxaldehyde, 5-chloro-1-methyl-3-(trifluoromethyl)-

Uniqueness

1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol is unique due to the presence of the ethanol group, which imparts additional reactivity and potential for further functionalization. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3N2O/c1-3(14)4-5(7(9,10)11)12-13(2)6(4)8/h3,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJZRAZGACHQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N(N=C1C(F)(F)F)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501171144
Record name 5-Chloro-α,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959578-12-2
Record name 5-Chloro-α,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959578-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-α,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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